1-Ethyl-3-methylimidazolium thiocyanate
Overview
Description
1-Ethyl-3-methylimidazolium thiocyanate is an ionic liquid with the chemical formula C7H11N3S . It is composed of a 1-ethyl-3-methylimidazolium cation and a thiocyanate anion. This compound is known for its unique properties, such as low melting point, high thermal stability, and excellent solubility in various solvents . These characteristics make it a valuable substance in various scientific and industrial applications.
Mechanism of Action
Target of Action
1-Ethyl-3-methylimidazolium thiocyanate is an ionic liquid, composed entirely of anions and cations . The primary targets of this compound are the molecules with which it forms intermolecular interactions .
Mode of Action
The mode of action of this compound involves the formation of hydrogen bonds between the 1-ethyl-3-methylimidazolium cation and other molecules . The addition of certain molecules, such as propylene carbonate (PC), can weaken the interaction between the 1-ethyl-3-methylimidazolium cation and the thiocyanate anion .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific molecules it interacts with. For example, when mixed with propylene carbonate, the compound can significantly reduce viscosity and increase electrical conductivity , which could have various effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s densities, dynamic viscosities, and electrical conductivities . Moreover, the compound should be kept away from heat and humidity, and is incompatible with strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-methylimidazolium thiocyanate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through hydrogen bonding and ionic interactions . For instance, the cationic part of this compound can form hydrogen bonds with the amino acid residues of enzymes, potentially affecting their activity and stability . Additionally, the thiocyanate anion can interact with metal ions in metalloproteins, influencing their catalytic properties .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to this compound can lead to changes in the expression of genes involved in stress response and metabolic pathways . Furthermore, it can disrupt cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The cationic part of the compound can bind to negatively charged regions of proteins and nucleic acids, potentially inhibiting or activating their functions . Additionally, the thiocyanate anion can act as a ligand for metal ions, modulating the activity of metalloenzymes . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to high temperatures or reactive chemicals . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . High doses of this compound can cause cellular damage and disrupt normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, the compound can inhibit the activity of certain enzymes involved in energy metabolism, leading to changes in the levels of key metabolites . These interactions can have downstream effects on cellular energy production and overall metabolic balance .
Preparation Methods
1-Ethyl-3-methylimidazolium thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethyl-3-methylimidazole with thiocyanic acid. The reaction is typically carried out under controlled conditions to ensure high yield and purity . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to meet commercial standards.
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The thiocyanate anion can participate in substitution reactions, where it is replaced by other anions or functional groups[][3].
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Ethyl-3-methylimidazolium thiocyanate has a wide range of applications in scientific research:
Biology: This compound is employed in the extraction and purification of biomolecules due to its excellent solubility properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium thiocyanate can be compared with other similar ionic liquids, such as:
- 1-Butyl-3-methylimidazolium thiocyanate
- 1-Ethyl-3-methylimidazolium dicyanamide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium acetate
These compounds share similar properties but differ in their anions, which can influence their solubility, thermal stability, and reactivity. The unique combination of the 1-ethyl-3-methylimidazolium cation and thiocyanate anion in this compound provides specific advantages in certain applications, such as enhanced solubility and catalytic activity .
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.CHNS/c1-3-8-5-4-7(2)6-8;2-1-3/h4-6H,3H2,1-2H3;3H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASPYXGQVWPGAB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(#N)[S-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047884 | |
Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331717-63-6 | |
Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylimidazolium Thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RTN2LW9AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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